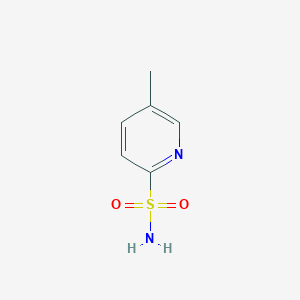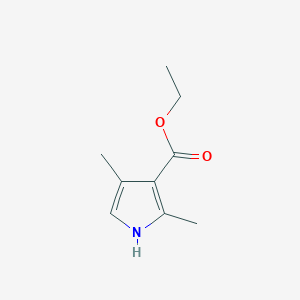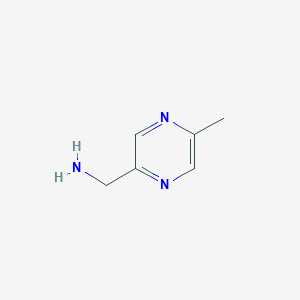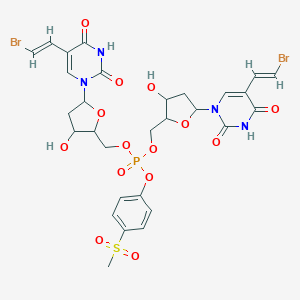
5-甲基-2-吡啶磺酰胺
描述
5-Methyl-2-pyridinesulfonamide is a chemical compound that has been studied for its potential in various organic synthesis reactions. It is a derivative of pyridine, a basic heterocyclic organic compound with a sulfonamide group, which is known for its versatility in chemical reactions due to the presence of both a reactive nitrogen atom and a sulfonamide functional group.
Synthesis Analysis
The synthesis of 5-Methyl-2-pyridinesulfonamide and related compounds has been explored in the context of constructing complex organic structures. For instance, the cyclization of unsaturated N-benzoyl-oxysulfonamides catalyzed by copper salts has been developed to produce 2,5-disubstituted pyrrolidines, demonstrating the utility of sulfonamide derivatives in facilitating cyclization reactions . Additionally, the compound has been used in a copper-catalyzed aziridination protocol, which proceeds smoothly under mild conditions to yield aziridines, highlighting its role in coordination chemistry and its potential in synthetic organic chemistry .
Molecular Structure Analysis
The molecular structure of 5-Methyl-2-pyridinesulfonamide and its derivatives has been a subject of interest in crystallography. For example, the crystal structure of a related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, has been elucidated, revealing π-π interactions and hydrogen-bonding interactions that form a three-dimensional network, which is indicative of the potential intermolecular interactions that 5-Methyl-2-pyridinesulfonamide might also exhibit .
Chemical Reactions Analysis
Chemical reactions involving 5-Methyl-2-pyridinesulfonamide have been shown to be diverse and efficient. The compound has been used to achieve efficient aziridination and selective aziridine ring opening, facilitated by notable coordination effects . This demonstrates the compound's reactivity and its ability to participate in complex chemical transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-Methyl-2-pyridinesulfonamide are not detailed in the provided papers, the studies suggest that the compound's properties are conducive to its reactivity in organic synthesis. The successful use of the compound in various reactions implies that it possesses characteristics that make it a valuable reagent in the construction of nitrogen-containing heterocycles and other organic molecules .
科学研究应用
抗肿瘤活性和对映体合成:
- Zhou等人(2015年)研究了5-溴-2-氯-N-(1-苯乙基)吡啶-3-磺酰胺的R-和S-异构体的合成。他们的研究包括绝对构型和抗肿瘤活性的分析,表明这些化合物抑制了对癌症治疗至关重要的PI3Kα激酶(Zhou et al., 2015)。
铜催化的环氧胺化和选择性环开启:
- 韩等人(2004年)开发了一种使用5-甲基-2-吡啶磺酰胺的铜催化环氧胺化方案。这种方法在温和条件下促进了烯烃的高效环氧胺化,标志着有机合成的重大进展(Han et al., 2004)。
使用Cp*Ir(pyridinesulfonamide)Cl前驱催化剂的酮的转移氢化:
- Ruff等人(2016年)合成了带有吡啶磺酰胺配体的Cp*IrIIICl配合物,用于催化各种酮的转移氢化。这个过程对于制药和精细化学合成至关重要(Ruff et al., 2016)。
量子化学和分子动力学模拟在腐蚀抑制中的应用:
- Kaya等人(2016年)利用量子化学计算和分子动力学模拟研究了吡啶磺酰胺相关哌啶衍生物对铁表面的腐蚀抑制性能。这项研究对材料科学和腐蚀防护具有重要意义(Kaya et al., 2016)。
抑制碳酸酐酶同工酶用于癌症治疗:
- Brzozowski等人(2011年)探索了新型3-吡啶磺酰胺衍生物作为人类碳酸酐酶同工酶的抑制剂,这对于癌症治疗至关重要。他们的发现突显了这些化合物在治疗应用中的潜力(Brzozowski et al., 2011)。
合成新型抗真菌剂:
- Sangshetti等人(2014年)合成了源自5-((5-取代-1-H-1,2,4-三唑-3-基)甲基)-4,5,6,7-四氢噻吩[3,2-c]吡啶的新型抗真菌剂。他们的研究为新型抗真菌疗法的开发提供了宝贵的见解(Sangshetti et al., 2014)。
硝基吡啶磺酰胺的抗球虫活性:
- Morisawa等人(1980年)合成并评估了硝基吡啶磺酰胺的抗球虫活性。这项工作有助于开发针对家禽病原体Eimeria tenella的治疗方法(Morisawa et al., 1980)。
1,3,4-噁二唑硫醚衍生物的合成和抗菌活性:
- Song等人(2017年)合成并评估了含有2-氯-5-亚甲基吡啶等元素的1,3,4-噁二唑硫醚衍生物的抗菌活性。这项研究对于新型抗菌剂的开发至关重要(Song et al., 2017)。
作用机制
Target of Action
It has been used to develop a copper-catalyzed aziridination protocol , suggesting that it may interact with copper ions or related entities in its mechanism of action.
Mode of Action
5-Methyl-2-pyridinesulfonamide interacts with its targets through a process known as aziridination . This reaction involves the formation of an aziridine ring, a three-membered cyclic structure containing two carbon atoms and one nitrogen atom.
Biochemical Pathways
Given its role in aziridination, it may influence pathways involving the synthesis or transformation of aziridine-containing compounds .
Result of Action
Its role in aziridination suggests that it may contribute to the formation of aziridine rings in certain molecules .
Action Environment
Factors such as ph, temperature, and the presence of other chemical entities (like copper ions in the case of the aziridination protocol) could potentially affect its action .
属性
IUPAC Name |
5-methylpyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-5-2-3-6(8-4-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXURYNQXMBRJLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394266 | |
| Record name | 5-Methyl-2-pyridinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-pyridinesulfonamide | |
CAS RN |
65938-77-4 | |
| Record name | 5-Methyl-2-pyridinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-2-pyridinesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5-methyl-2-pyridinesulfonamide particularly effective in copper-catalyzed aziridination reactions?
A1: The presence of both the sulfonamide group and the 2-pyridyl ring in 5-methyl-2-pyridinesulfonamide is crucial for its effectiveness. The 2-pyridyl group facilitates the reaction through a chelation mechanism. It coordinates to the copper catalyst, forming a stable intermediate with the nitrenoid generated from 5-methyl-2-pyridinesulfonamide [, ]. This chelation significantly enhances the reactivity and selectivity of the aziridination process.
Q2: What are the advantages of using 5-methyl-2-pyridinesulfonamide in copper-catalyzed aziridination compared to other methods?
A2: This approach offers several advantages:
- Mild Reaction Conditions: Aziridination proceeds smoothly under mild conditions without requiring external ligands or bases [].
- High Efficiency: The chelation-assisted mechanism allows for efficient aziridine formation with a range of aryl olefins, even without a large excess of olefin [].
- Versatile Applications: Beyond aziridination, the 5-methyl-2-pyridinesulfonamide protecting group can be readily removed, and the resulting aziridines are amenable to selective ring-opening reactions [].
Q3: What evidence supports the proposed mechanism of copper-nitrenoid formation and transfer involving 5-methyl-2-pyridinesulfonamide?
A3: Several lines of evidence support the proposed mechanism:
- X-ray Crystallography: Crystallographic studies have confirmed the formation of copper complexes with 5-methyl-2-pyridinesulfonamide, demonstrating the crucial role of pyridyl coordination [].
- ESI-MS and Kinetic Studies: Electrospray ionization mass spectrometry (ESI-MS) and kinetic investigations have provided insights into the reaction intermediates and the rate-determining steps, supporting the involvement of a copper-nitrenoid species [].
- Computational Studies: Computational analyses, including density functional theory (DFT) calculations, have further corroborated the proposed mechanism, highlighting the energetic favorability of the pyridyl-coordinated nitrenoid intermediate [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B143849.png)
![(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143854.png)



